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Compound of Interest		
Compound Name:	1,2-Diethynylbenzene	
Cat. No.:	B1594171	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene, also known by its IUPAC name **1,2-diethynylbenzene**, is an organic compound featuring two ethynyl groups attached to adjacent carbon atoms on a benzene ring. [1] This unique structure, with its high degree of unsaturation, imparts significant reactivity, making it a valuable building block in organic synthesis and materials science.[2] Its applications range from the synthesis of novel conjugated polymers and macrocycles to its use in developing advanced materials for electronics, such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its properties, synthesis, and key experimental protocols relevant to its application in research and development.

Physicochemical and Spectral Data

The fundamental properties of **1,2-diethynylbenzene** are summarized below. These data are crucial for its handling, characterization, and application in various experimental setups.



Property	Value	Reference
IUPAC Name	1,2-diethynylbenzene	[1]
Synonyms	o-diethynylbenzene, Benzene, 1,2-diethynyl-	[1][2]
CAS Number	21792-52-9	[4]
Molecular Formula	C10H6	[1][2][4]
Molecular Weight	126.15 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	[2]
Boiling Point	200.3 ± 23.0 °C at 760 mmHg	[5]
Density	1.0 ± 0.1 g/cm ³	[5]
Flash Point	62.4 ± 16.7 °C	[5]
InChI Key	CBYDUPRWILCUIC- UHFFFAOYSA-N	[1]
SMILES	C#CC1=CC=CC=C1C#C	[1]

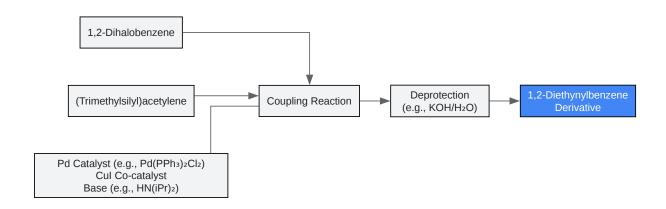
Synthesis and Reactivity

1,2-Diethynylbenzene is a versatile precursor for a variety of complex organic structures. Its reactivity is dominated by the two terminal alkyne functionalities, which can undergo a range of chemical transformations.

Synthesis of 1,2-Diethynylbenzene Derivatives

Derivatives of **1,2-diethynylbenzene** can be prepared using cross-coupling reactions.[3] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed. These reactions typically involve the coupling of an aryl halide (e.g., 1,2-diiodobenzene) with a terminal alkyne (e.g., (trimethylsilyl)acetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]



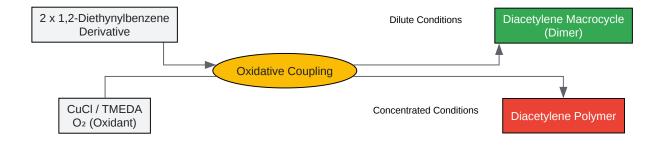


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Fig. 1: General workflow for the synthesis of **1,2-diethynylbenzene** derivatives.

Oxidative Coupling and Macrocyclization

One of the most significant reactions of **1,2-diethynylbenzene** derivatives is their oxidative coupling to form diacetylene macrocycles.[3][6] This reaction, often carried out using a copper(I) salt and an amine base in the presence of oxygen, can yield cyclic dimers, trimers, and higher-order macrocycles.[3] The distribution of these products can be controlled by reaction conditions such as concentration.[3] These macrocycles are of interest as precursors to novel conjugated organic polymers.[3][6]



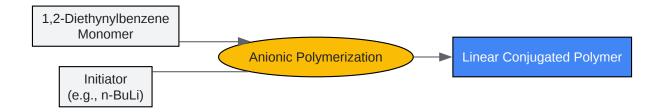
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Fig. 2: Logical diagram of the oxidative coupling of **1,2-diethynylbenzene**.



Polymerization

The ethynyl groups of **1,2-diethynylbenzene** and its derivatives make them suitable monomers for polymerization. The highly strained dimeric macrocycles can undergo rapid, exothermic polymerization at elevated temperatures.[3] Additionally, anionic polymerization of diethynylbenzene isomers (such as p-diethynylbenzene) using initiators like n-butyllithium can produce strictly linear, soluble polymers with high thermal stability.[7] These polymers possess reactive side groups that can be further functionalized.[7]



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Fig. 3: Simplified process flow for the polymerization of **1,2-diethynylbenzene**.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of **1,2-diethynylbenzene** and its derivatives.

Protocol 1: Synthesis of Diacetylene Macrocycles via Oxidative Coupling

This protocol is adapted from a procedure for the one-step synthesis of dimeric macrocycles from **1,2-diethynylbenzene** derivatives.[3]

Objective: To synthesize a dimeric diacetylene macrocycle from a **1,2-diethynylbenzene** derivative.

Materials:

- **1,2-diethynylbenzene** derivative (1)
- Copper(I) chloride (CuCl)



- o-Dichlorobenzene (solvent)
- Tetramethylethylenediamine (TMEDA)
- Oxygen (gas)
- Silica gel for chromatography
- Standard laboratory glassware and purification apparatus

Procedure:

- Prepare a dilute solution of the **1,2-diethynylbenzene** derivative (1) in o-dichlorobenzene (e.g., 0.025 M).
- Add 1.1 equivalents of CuCl to the solution.
- Saturate the mixture with oxygen by continuous bubbling.
- Initiate the reaction by adding a large excess (e.g., 23 equivalents) of TMEDA to the solution.
- Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by an appropriate method (e.g., TLC).
- Upon completion, quench the reaction and perform a standard aqueous workup.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel chromatography to separate the macrocyclic products from the polymer byproduct.
- Isolate the desired dimeric macrocycle (2) from larger macrocycles by fractional recrystallization.

Expected Outcome: This procedure, particularly with bulky alkyl side chains on the benzene ring, can produce the dimeric macrocycle in high yields (up to 74%).[3]



Protocol 2: Anionic Polymerization of a Diethynylbenzene Isomer

This protocol is based on the anionic polymerization of p-diethynylbenzene and serves as a representative method for synthesizing linear polymers from diethynylbenzene monomers.[7]

Objective: To synthesize a linear poly-p-diethynylbenzene.

Materials:

- p-Diethynylbenzene (DEB)
- n-Butyllithium (n-BuLi) in hexane
- Hexamethylphosphoramide (HMPA) (polar solvent)
- Toluene (solvent)
- Hexane (precipitating agent)
- Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

- Under an inert atmosphere (e.g., argon), dissolve p-diethynylbenzene in toluene.
- Add HMPA to the solution. The use of a polar solvent like HMPA is crucial for synthesizing a completely linear and soluble polymer.[7]
- Cool the solution to the desired reaction temperature.
- Slowly add a solution of n-BuLi in hexane to initiate the polymerization.
- Stir the reaction mixture for the specified time to allow for polymer chain growth.
- Terminate the polymerization by adding a quenching agent (e.g., methanol).



- Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like hexane.
- Isolate the polymer by filtration, wash it with hexane, and dry it under vacuum.

Expected Outcome: A completely linear, soluble poly-p-diethynylbenzene that is free from branching and phenylene fragments.[7] The resulting polymer exhibits high thermal and thermo-oxidative stability.[7]

Applications in Drug Discovery and Materials Science

While direct applications of **1,2-diethynylbenzene** in drug molecules are not prominent, its unique structure and reactivity make it a valuable tool in broader chemical and pharmaceutical research:

- Advanced Materials: As a precursor, it is instrumental in creating Covalent Organic
 Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in
 catalysis and separation technologies.[8]
- Organic Electronics: Its derivatives are used to synthesize conjugated polymers and materials for OLEDs and other optoelectronic devices.[2][8]
- Click Chemistry: The terminal alkyne groups are ideal handles for participating in cycloaddition reactions, a cornerstone of "click chemistry." This bioorthogonal reaction is widely used in drug delivery, bioconjugation, and the functionalization of surfaces.[9]
- Multicomponent Reactions (MCRs): The principles of efficient synthesis embodied by building blocks like 1,2-diethynylbenzene are central to MCRs, which are increasingly used to rapidly generate libraries of complex molecules for drug discovery, including the development of new anticancer agents.[10]

Conclusion

1,2-Diethynylbenzene is a highly reactive and versatile organic compound. Its utility as a building block for macrocycles, polymers, and complex molecular architectures makes it a compound of significant interest to researchers in organic synthesis, materials science, and



medicinal chemistry. The experimental protocols provided herein offer a starting point for harnessing its synthetic potential in the laboratory. Continued exploration of the chemistry of **1,2-diethynylbenzene** and its isomers is expected to lead to further innovations in advanced materials and synthetic methodologies.

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